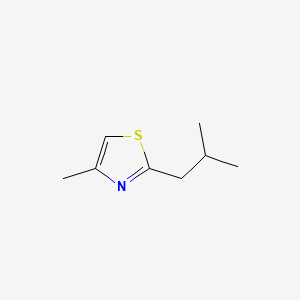

2-Isobutyl-4-methylthiazole

Description

Overview of the Thiazole (B1198619) Chemical Class in Research

Thiazoles are a class of heterocyclic compounds featuring a five-membered aromatic ring containing both a sulfur and a nitrogen atom. ontosight.aifabad.org.tr This structural motif is a cornerstone in various scientific research fields, primarily due to its versatile reactivity and significant presence in biologically active molecules. nih.govresearchgate.net The aromatic nature of the thiazole ring allows for a range of chemical modifications, making it a valuable scaffold in synthetic chemistry for the development of novel compounds. nih.gov

In the realm of medicinal chemistry, the thiazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. researchgate.net Thiazole derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trnih.govsmolecule.com The presence of the thiazole ring is a key feature in several FDA-approved drugs, underscoring its therapeutic importance. fabad.org.trmdpi.com

Beyond pharmaceuticals, thiazole chemistry is integral to agricultural science, where certain derivatives are developed as pesticides and herbicides. ontosight.aiacs.org The stability and reactivity of the thiazole ring also make it a useful intermediate in the synthesis of more complex molecules and materials. ontosight.ai

Significance of 2-Isobutyl-4-methylthiazole in Academic Inquiry Across Disciplines

This compound, a specific derivative of the thiazole family, has garnered considerable interest across multiple scientific disciplines due to its distinct properties. ontosight.ai Its primary significance lies in the field of food and sensory science, where it is recognized as a potent aroma and flavor compound. chemimpex.comchemimpex.com

Academic research has focused on its role in the characteristic flavor profiles of various foods. It is known for imparting a rich, savory, and green note, often associated with the aroma of ripe tomatoes. chemimpex.comchemimpex.comnih.gov This has led to its application as a flavoring agent in a wide array of products, including sauces, snacks, and beverages, to enhance their sensory appeal. chemimpex.comchemimpex.com

In addition to its sensory applications, research has explored the antimicrobial properties of this compound, suggesting its potential use in food preservation to ensure product safety and longevity. chemimpex.comchemimpex.com Furthermore, in agricultural research, it has been investigated as an effective attractant for certain pests, presenting opportunities for the development of environmentally friendly pest control strategies. chemimpex.comchemimpex.com The compound also serves as a building block in organic synthesis for the creation of more complex molecules in laboratory settings. chemimpex.com

| Property | Value |

| CAS Number | 61323-24-8 |

| Molecular Formula | C8H13NS |

| Molecular Weight | 155.26 g/mol |

| Appearance | Colorless to light yellow or brown clear liquid chemimpex.comhsppharma.com |

| Boiling Point | 189 °C chemimpex.comhsppharma.com |

| Density | 0.979 - 0.98 g/mL |

| Refractive Index | ~1.49 - 1.511 chemimpex.comhsppharma.com |

| Flash Point | 74.5 °C hsppharma.com |

Historical Context and Evolution of Research on this compound

The study of thiazole compounds has been a long-standing area of chemical research, with foundational synthesis methods such as the Hantzsch thiazole synthesis being established for many decades. nih.gov Research into naturally occurring thiazoles and their derivatives gained momentum with the discovery of their presence in various natural products, including vitamin B1 (thiamine) and penicillins. researchgate.net

The specific investigation of this compound is closely tied to the advancements in analytical techniques that allowed for the identification of volatile flavor compounds in food. A related compound, 2-isobutylthiazole (B93282), was identified as a key flavor component in tomatoes, which spurred interest in similar structures. nih.govperflavory.com This discovery was pivotal, shifting some of the research focus towards understanding the sensory properties of alkylthiazoles.

Early research was likely concentrated on its isolation and identification from natural sources. Subsequently, the evolution of research led to the development of synthetic routes to produce the compound for commercial use in the flavor and fragrance industry. google.comgoogle.com More recent academic inquiry has expanded to include its potential biological activities, such as its antimicrobial effects, and its application in other fields like agriculture. chemimpex.comchemimpex.com The continuous exploration of thiazole derivatives in drug discovery also provides a backdrop for the ongoing scientific interest in compounds like this compound for potential new applications. nih.govmdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-(2-methylpropyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6(2)4-8-9-7(3)5-10-8/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUCYVMFLWLDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210226 | |

| Record name | 2-Isobutyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-24-8 | |

| Record name | 4-Methyl-2-(2-methylpropyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61323-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061323248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Biosynthesis/formation Mechanisms of 2 Isobutyl 4 Methylthiazole

Natural Occurrence and Distribution in Biological Systems

2-Isobutyl-4-methylthiazole and its structural analogs have been identified in a diverse range of natural sources, from plants to microorganisms. Its presence contributes distinct aromatic notes to the metabolome of these organisms.

The compound is a known volatile component in several plant species, where it contributes to their characteristic aroma. Notably, it is strongly associated with the green, vine-like scent of tomatoes.

Solanum lycopersicum (Tomato): 2-Isobutylthiazole (B93282), a closely related compound, is recognized as a key aroma component in tomatoes, particularly reminiscent of the tomato's stem and leaves. perfumerflavorist.comthegoodscentscompany.com Its green and vegetative notes are crucial to the authentic flavor profile of fresh tomatoes and tomato-based products. thegoodscentscompany.com

Durian (Durio zibethinus) and Peach (Prunus persica): While the user's query mentions these fruits in the context of this compound, scientific literature more frequently identifies the structurally similar compound, 2-isopropyl-4-methylthiazole (B103707), in these metabolomes. sigmaaldrich.comnih.gov In durian, it is one of many sulfur-containing volatiles that create its pungent and complex aroma. sigmaaldrich.comnih.gov In peaches, 2-isopropyl-4-methylthiazole is noted for imparting a unique "fuzzy" character, reminiscent of the peach skin. perfumerflavorist.comsigmaaldrich.com

Table 1: Occurrence of this compound and Related Compounds in Plants

| Compound | Plant Species | Common Name | Associated Aroma |

|---|---|---|---|

| 2-Isobutylthiazole | Solanum lycopersicum | Tomato | Green, tomato leaf, vegetative perfumerflavorist.comthegoodscentscompany.com |

| 2-Isopropyl-4-methylthiazole | Durio zibethinus | Durian | Sulfurous, vegetal, tropical perfumerflavorist.comsigmaaldrich.com |

| 2-Isopropyl-4-methylthiazole | Prunus persica | Peach | "Fuzzy" peach skin character perfumerflavorist.comsigmaaldrich.com |

The presence of this thiazole (B1198619) is not limited to the plant kingdom. It has also been identified in animal-derived products, often as a result of processing, and in natural secretions.

Animal Products: 2-Isopropyl-4-methylthiazole has been found in roast meats, where it is formed during cooking via the Maillard reaction and contributes to the savory, roasted flavor profile. nih.gov The related 2-isobutylthiazole is also used as a flavor component in roast beef formulations. nih.gov

Animal Secretions: Research has identified 2-isobutylthiazole in the territorial markings and secretions of certain animal species, such as the red forest duiker (Cephalophus natalensis) and the common duiker (Sylvicapra grimmia), where it may function as a pheromone. nih.gov

Microorganisms, particularly yeast, are capable of producing these thiazole compounds as part of their metabolic processes.

Mechanistic Studies of this compound Formation Pathways

The formation of this compound is primarily attributed to non-enzymatic browning reactions that occur during the thermal processing of food. Understanding these pathways is crucial for flavor chemistry.

The Maillard reaction is a complex cascade of chemical reactions between amino acids and reducing sugars that occurs upon heating, producing a rich array of flavor and aroma compounds, including thiazoles. wikipedia.org

The formation of the thiazole ring requires specific precursors: a source of nitrogen, a source of sulfur, and carbonyl compounds. nih.gov

Precursors: The key precursors for the formation of this compound are:

L-leucine: This amino acid provides the isobutyl side chain at the C2 position of the thiazole ring.

Sulfur-containing compounds: Amino acids like L-cysteine are critical as they decompose upon heating to provide the hydrogen sulfide (B99878) (H₂S) necessary for the sulfur atom in the thiazole ring. nih.gov Ammonia (B1221849) (NH₃), also derived from amino acid degradation, provides the nitrogen atom. nih.gov

Reducing Sugars (e.g., Glucose, Fructose): These carbohydrates break down during the Maillard reaction to form reactive dicarbonyl intermediates, such as glyoxal (B1671930) and methylglyoxal (B44143). nih.govmdpi.com

Formation Pathway: The proposed mechanism involves the reaction of the key intermediates. For instance, a novel pathway for a similar compound, 2-acetylthiazole, was proposed involving the reaction of glyoxal and methylglyoxal (from glucose) with H₂S and NH₃ (from cysteine). nih.gov A similar pathway is expected for this compound, where the aldehyde corresponding to leucine (B10760876) (isovaleraldehyde) reacts with sulfur and nitrogen donors and other carbonyls to form the final structure.

Table 2: Key Precursors in the Maillard Reaction for Thiazole Formation

| Precursor Type | Specific Example(s) | Role in Formation of this compound |

|---|---|---|

| Amino Acid | L-leucine | Source of the isobutyl side chain |

| Sulfur Donor | L-cysteine | Decomposes to provide hydrogen sulfide (H₂S) for the ring |

| Nitrogen Donor | Amino Acids | Decompose to provide ammonia (NH₃) for the ring |

| Reducing Sugar | Glucose, Fructose, Ribose | Degrade to form reactive carbonyl intermediates (e.g., dicarbonyls) that form the thiazole backbone nih.gov |

In many food systems, the Maillard reaction occurs concurrently with lipid degradation (oxidation). tandfonline.comnih.gov The interaction between these two pathways can significantly influence the resulting flavor profile. tandfonline.com Both processes generate reactive carbonyl compounds, but lipid oxidation can produce a wider variety of aldehydes and ketones from the breakdown of fatty acids. ntou.edu.tw

These lipid-derived carbonyls can then participate in the Maillard reaction pathways, reacting with the ammonia and hydrogen sulfide generated from amino acid degradation. ntou.edu.tw This interaction can lead to the formation of new, often long-chain, alkyl-substituted heterocyclic compounds, including different thiazoles. nih.gov The presence of lipids, such as phospholipids, has been shown to alter the profile of sulfur-containing volatiles, demonstrating a direct interaction between the two pathways. ntou.edu.tw Conversely, intermediates from the Maillard reaction can also influence the rate of lipid oxidation, creating a highly complex and interrelated system for aroma generation. wur.nl

Influence of Thermal Processing Conditions on this compound Generation

The formation of this compound during the thermal processing of food is predominantly a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. This reaction is fundamental to the development of color and flavor in a wide array of cooked foods. The generation of this compound is influenced by several key processing parameters, including temperature, time, pH, and the availability of specific precursors.

Higher temperatures generally accelerate the Maillard reaction, leading to an increased formation of this compound. However, excessively high temperatures can lead to the degradation of the compound and the formation of other, potentially less desirable, flavor molecules. The pH of the reaction environment also plays a crucial role. While the Maillard reaction can occur over a broad pH range, the specific pathways leading to the formation of thiazoles are favored under certain conditions. Generally, a more alkaline environment can accelerate the initial stages of the Maillard reaction.

The concentration and type of precursors are also critical. For the formation of this compound, the amino acid L-leucine is the primary source of the isobutyl group and the nitrogen atom, while a reducing sugar provides the carbon backbone for the thiazole ring. The type of sugar can influence the reaction rate and the profile of the resulting flavor compounds.

Influence of Thermal Processing Parameters on this compound Formation

| Parameter | Effect on Formation | Underlying Mechanism |

|---|---|---|

| Temperature | Increases formation up to an optimal point, beyond which degradation may occur. | Accelerates the rate of the Maillard reaction, leading to a higher yield of reaction products, including thiazoles. |

| Time | Longer processing times generally lead to increased formation, assuming optimal temperature. | Allows for the completion of the multi-step Maillard reaction, leading to the accumulation of flavor compounds. |

| pH | Formation is influenced by pH, with specific pathways being favored under certain conditions. Generally, alkaline conditions can accelerate the initial steps. | Affects the protonation state of the amino groups of amino acids, influencing their nucleophilicity and reactivity in the initial stages of the Maillard reaction. |

| Precursor Availability | Higher concentrations of L-leucine and reducing sugars increase the potential for formation. | Provides the necessary building blocks for the synthesis of the this compound molecule through the Maillard reaction cascade. |

Enzymatic and Non-Enzymatic Contributions to Formation in Biological Matrices

In biological systems such as ripening fruits and fermenting microorganisms, the formation of this compound can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Contributions: In certain organisms, specific enzymatic pathways contribute significantly to the production of this compound.

In Tomatoes (Solanum lycopersicum): This compound is a known volatile component that contributes to the characteristic aroma of ripe tomatoes. nih.gov Research has identified that the biosynthesis of nitrogen-containing volatiles, including 2-isobutylthiazole, in tomatoes involves a flavin-dependent monooxygenase. This enzyme utilizes cysteine as a nitrogen source. The amino acid L-leucine serves as a key precursor for the isobutyl portion of the molecule. The activity of enzymes involved in the conversion of amino acids to volatile compounds increases as the fruit ripens.

In Yeast (Saccharomyces cerevisiae): 2-Isobutylthiazole is a known metabolite produced during fermentation. nih.gov The formation is linked to the catabolism of L-leucine via the Ehrlich pathway. researchgate.netnih.gov In this pathway, L-leucine is converted to α-ketoisocaproate, which is then decarboxylated to isovaleraldehyde. While the Ehrlich pathway primarily leads to the formation of fusel alcohols, the intermediate aldehydes can also serve as precursors for other volatile compounds. It is proposed that isovaleraldehyde, or a related intermediate derived from leucine, can react with other cellular metabolites, likely involving sulfur and nitrogen donors, to form the this compound structure. The precise enzymatic machinery responsible for the final condensation and ring formation in yeast is an area of ongoing research.

Enzymatic and Non-Enzymatic Formation of this compound in Biological Systems

| Formation Pathway | Organism/Matrix | Key Precursors | Primary Mechanism | Key Enzymes/Conditions |

|---|---|---|---|---|

| Enzymatic | Tomato (Solanum lycopersicum) | L-leucine, Cysteine | Enzyme-catalyzed synthesis of nitrogenous volatiles. | Flavin-dependent monooxygenase; activity increases with ripening. |

| Enzymatic | Yeast (Saccharomyces cerevisiae) | L-leucine | Metabolism of leucine via the Ehrlich pathway to produce precursor aldehydes. | Enzymes of the Ehrlich pathway (transaminases, decarboxylases). |

| Non-Enzymatic | Various Biological Matrices | L-leucine, Reducing Sugars | Maillard reaction occurring at physiological temperatures over time. | Slow reaction rate, dependent on precursor concentration and storage conditions. |

Synthetic Methodologies and Chemical Modifications of 2 Isobutyl 4 Methylthiazole

Strategies for De Novo Synthesis of 2-Isobutyl-4-methylthiazole

The de novo synthesis of the this compound scaffold involves constructing the heterocyclic ring from acyclic precursors. Various strategies have been developed, ranging from classical, well-established methods to modern, catalyst-driven approaches that offer improved efficiency and sustainability.

Classical Heterocyclic Synthesis Routes (e.g., Hantzsch Thiazole (B1198619) Synthesis)

The Hantzsch thiazole synthesis, first reported in 1881, remains a cornerstone for the formation of thiazole rings and is a primary route for synthesizing 2,4-disubstituted thiazoles like this compound. wikipedia.orgalfa-chemistry.com This method is a condensation reaction between an α-haloketone and a thioamide. youtube.com

The general mechanism involves two main steps:

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. This forms an S-alkylated intermediate.

Intramolecular Cyclization and Dehydration: The nitrogen atom of the intermediate then attacks the carbonyl carbon in an intramolecular condensation reaction. The subsequent elimination of a water molecule (dehydration) results in the formation of the aromatic thiazole ring. youtube.com The aromaticity of the final product provides a strong thermodynamic driving force for the reaction. youtube.com

For the specific synthesis of this compound, the required precursors would be 1-halo-3-methyl-2-butanone and isovaleramide (thioamide). The reaction is typically heated in a suitable solvent, such as methanol, to facilitate the formation of the stable aromatic product. youtube.com

| Reactant Type | Specific Compound | Role in Synthesis |

|---|---|---|

| α-Haloketone | 1-chloro-3-methyl-2-butanone or 1-bromo-3-methyl-2-butanone | Provides the C4 and C5 atoms of the thiazole ring. |

| Thioamide | Isovaleramide (or 3-methylbutanethioamide) | Provides the S1, C2, and N3 atoms of the thiazole ring. |

Modern Catalyst-Mediated Synthesis Approaches (e.g., Pd-NHC Complexes)

Modern synthetic chemistry has seen the rise of catalyst-mediated reactions that offer high efficiency and selectivity. Palladium N-Heterocyclic Carbene (Pd-NHC) complexes have emerged as powerful catalysts for various carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. nih.govacademie-sciences.fr While not a direct method for constructing the thiazole ring itself, these catalysts are instrumental in synthesizing substituted thiazoles by functionalizing a pre-existing thiazole core.

N-Heterocyclic carbenes are highly effective ligands for palladium, forming stable and active catalytic complexes. nih.gov These Pd-NHC catalysts exhibit high stability and are known for their effectiveness in coupling reactions involving aryl halides. academie-sciences.fr A synthetic strategy for this compound using this technology could involve:

Synthesis of a 2-halo-4-methylthiazole intermediate.

A palladium-catalyzed cross-coupling reaction between the 2-halo-4-methylthiazole and an appropriate isobutyl-containing organometallic reagent (e.g., isobutylboronic acid in a Suzuki coupling).

The structure of the NHC ligand can be modified to fine-tune the catalyst's activity and stability. acs.org For instance, complexes bearing benzimidazole and pyridine groups have been synthesized and characterized, showing a typical square planar geometry around the palladium center. academie-sciences.fr The use of such well-defined catalysts allows for reactions under milder conditions and with lower catalyst loadings, aligning with the principles of green chemistry. nih.govnih.gov

One-Pot and Multicomponent Reactions for Thiazole Scaffold Construction

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, offering several advantages over traditional multi-step syntheses. These include time and energy savings, reduction of waste, and elimination of the need to isolate and purify intermediates. nih.gov Several green and efficient MCRs have been developed for the synthesis of thiazole derivatives. bepls.comnih.gov

A common MCR strategy for thiazoles is a variation of the Hantzsch synthesis, where three or more components are combined in a single reaction vessel. For example, an α-haloketone, a thioamide (or thiourea), and an aldehyde can be condensed in a one-pot procedure to yield highly substituted thiazoles. nih.gov This approach is valued for its high atom economy and operational simplicity.

Recent innovations include chemoenzymatic one-pot syntheses. In one such method, the enzyme trypsin from porcine pancreas (PPT) was found to catalyze the multicomponent synthesis of thiazole derivatives with high yields under mild conditions. mdpi.com This biocatalytic approach not only provides a novel strategy for thiazole synthesis but also expands the application of enzymes in organic chemistry, offering an environmentally benign alternative to conventional methods. mdpi.com

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hantzsch Synthesis | Two-component condensation (α-haloketone + thioamide). | Well-established, reliable, direct ring formation. | Can require harsh conditions, multi-step precursor synthesis. |

| Pd-NHC Catalysis | Cross-coupling to functionalize a pre-formed thiazole ring. | High efficiency, selectivity, mild conditions. | Indirect ring synthesis, requires halogenated intermediates. |

| One-Pot/MCR | Three or more components react in a single step. | High atom economy, reduced waste, operational simplicity. | Optimization can be complex, potential for side products. |

Derivatization and Analog Synthesis of this compound

The derivatization of the this compound core is crucial for developing analogs with modified properties. This involves chemical modifications at various positions on the thiazole ring to introduce new functional groups or alter existing ones.

Modifications at Thiazole Ring Positions for Functionalization

The reactivity of the thiazole ring dictates the strategies for its functionalization. The different carbon positions on the ring exhibit distinct electronic properties, making regioselective modifications possible. pharmaguideline.com

C2 Position: The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. This allows for deprotonation by strong organometallic bases, such as organolithium compounds, to generate a potent nucleophile. This C2-lithiated species can then react with various electrophiles (e.g., aldehydes, alkyl halides) to introduce a wide range of substituents at this position. pharmaguideline.com

C5 Position: The C5 position is the most electron-rich and is therefore the preferred site for electrophilic aromatic substitution reactions, such as halogenation and sulfonation. pharmaguideline.com

C4 Position: The C4 position is generally less reactive towards both electrophiles and nucleophiles.

Modern methods like regioselective C-H functionalization have emerged as powerful tools for derivatization, allowing for the introduction of functional groups at positions that are difficult to access through classical methods. nih.govnih.gov For example, iridium-catalyzed C-H borylation can install a versatile boryl group onto the heterocyclic core, which can then be subjected to a variety of subsequent transformations, such as cross-coupling reactions, to build molecular complexity. nih.govnih.gov Such techniques enable the synthesis of a diverse library of analogs from a common thiazole intermediate.

Synthesis of Chiral Derivatives and Enantiomers

The synthesis of chiral derivatives and specific enantiomers of this compound analogs is of significant interest, particularly for applications in medicinal chemistry. This can be achieved by introducing a stereocenter, for instance, within the isobutyl group or on a substituent attached to the thiazole ring.

One effective approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For example, a chiral sulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. The subsequent stereoselective addition of a nucleophile to this imine is directed by the chiral auxiliary, leading to the formation of a chiral amine with high enantiomeric excess. nih.gov The auxiliary can then be cleaved to yield the desired chiral product.

Another strategy involves solid-phase synthesis, where chiral building blocks, such as resin-bound amino acids, are used as the starting material. These chiral precursors can be converted into chiral polyamines and subsequently reacted via Hantzsch synthesis with α-haloketones to generate a library of chiral polyaminothiazoles in good yield and high purity. nih.gov This method is particularly amenable to parallel synthesis for the rapid generation of diverse chiral molecules. nih.gov

Isotope Labeling Techniques for Research Applications

Isotope labeling of this compound with stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), is a critical technique for various research applications. nih.govresearchgate.net Labeled analogs of the compound serve as invaluable tools in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry. The introduction of heavier isotopes creates a molecule that is chemically identical to the parent compound but has a distinct, higher mass, allowing it to be traced and differentiated from its unlabeled counterpart.

Deuterium (²H) Labeling:

Deuteration, the replacement of one or more hydrogen atoms with deuterium, is a common strategy. In the context of this compound, deuterium labels can be incorporated at various positions to study metabolic pathways or to create robust internal standards for analytical quantification. For instance, labeling the isobutyl group can help track its metabolic fate, while labeling the thiazole ring can investigate its stability and degradation.

A plausible synthetic approach to introduce deuterium would involve using deuterated starting materials in a Hantzsch-type thiazole synthesis. For example, reacting a deuterated thioamide with a halo-ketone can build the labeled thiazole core. Alternatively, specific C-H bonds in the final compound can undergo H/D exchange under catalytic conditions.

Carbon-13 (¹³C) Labeling:

Incorporating carbon-13, a stable isotope of carbon, provides another powerful method for tracing the molecule's journey through biological systems or environmental samples. rsc.orgmedchemexpress.com Synthesizing ¹³C-labeled this compound typically requires the use of starting materials enriched with ¹³C at specific positions. For example, a ¹³C-labeled thioamide could be used to place the isotope within the thiazole ring, or a ¹³C-labeled isovaleraldehyde derivative could be used to label the isobutyl side chain. These labeled compounds are particularly useful in metabolic flux analysis and in elucidating biosynthetic pathways. researchgate.net

The table below outlines potential strategies for isotopically labeling this compound.

| Isotope | Position of Label | Potential Synthetic Strategy | Primary Research Application |

|---|---|---|---|

| Deuterium (²H) | Isobutyl Side Chain | Use of deuterated isovaleraldehyde or isovaleric acid derivatives in the synthesis. | Metabolic stability studies, pharmacokinetic analysis (ADME), internal standard for mass spectrometry. |

| Deuterium (²H) | C5-position of Thiazole Ring | Acid-catalyzed H/D exchange using D₂O on the final compound. | Investigation of ring metabolism and stability. |

| Carbon-13 (¹³C) | C2-position of Thiazole Ring | Synthesis using a [¹³C]-thioformamide or related thioamide precursor. | Metabolic pathway analysis, elucidation of biosynthetic routes. |

| Carbon-13 (¹³C) | Methyl Group (C4) | Hantzsch synthesis using a ¹³C-labeled acetone or 3-halo-2-butanone precursor. | Tracing the origin and fate of the methyl group in biological or chemical systems. |

Exploration of Structure-Activity Relationships through Derivatization

The exploration of structure-activity relationships (SAR) is a fundamental concept in medicinal chemistry and the study of bioactive compounds, including flavorants. perfumerflavorist.commdpi.comijper.org SAR studies involve systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating how these changes affect its biological activity or sensory properties. nih.govresearchgate.netresearchgate.net Through such derivatization, researchers can identify key structural motifs responsible for the compound's effects and can design new analogs with enhanced potency, selectivity, or altered flavor profiles. nih.gov

For this compound, which is known for its sensory properties in food and potential biological activities, SAR studies can be approached by modifying three main regions of the molecule: the 2-isobutyl group, the 4-methyl group, and the thiazole ring itself.

Modification of the 2-Isobutyl Group: The size, shape, and lipophilicity of the alkyl substituent at the C2 position are likely crucial for its interaction with biological receptors or its volatility and flavor perception. youtube.com Derivatives could be synthesized by replacing the isobutyl group with other alkyl chains (e.g., isopropyl, n-butyl, sec-butyl, or longer chains), cyclic groups (e.g., cyclopentyl), or by introducing unsaturation (e.g., isobutenyl).

Substitution on the Thiazole Ring: The C5 position of the thiazole ring is a common site for substitution. Introducing small, electron-withdrawing (e.g., halogen) or electron-donating groups at this position can significantly alter the electronic distribution of the ring system, potentially impacting its binding affinity to biological targets or its chemical stability.

The following interactive table presents hypothetical derivatives of this compound and the rationale for their synthesis in an SAR study.

| Derivative Name | Structural Modification | Rationale for Synthesis (Hypothesized Impact) | Potential Area of Study |

|---|---|---|---|

| 2-Isopropyl-4-methylthiazole (B103707) | Replacement of isobutyl with isopropyl group. | Investigate the effect of reduced alkyl chain length and steric bulk at C2. May alter lipophilicity and binding pocket fit. | Flavor profile, antimicrobial activity. |

| 2-Isobutyl-4-ethylthiazole | Replacement of methyl with ethyl group at C4. | Assess the steric tolerance at the C4 position. A larger group might enhance or hinder activity. | Anticancer activity, receptor binding assays. |

| 5-Chloro-2-isobutyl-4-methylthiazole | Addition of a chlorine atom at the C5 position. | Introduce an electron-withdrawing group to alter the ring's electronic properties and potentially form halogen bonds with a target protein. | Medicinal chemistry (e.g., enzyme inhibition). |

| 2-(Cyclopentylmethyl)-4-methylthiazole | Replacement of isobutyl with a cyclopentylmethyl group. | Introduce a cyclic moiety to explore the impact of conformational rigidity and increased lipophilicity on activity. | Flavor science, biological activity screening. |

| 2-Isobutyl-4-(trifluoromethyl)thiazole | Replacement of methyl with a trifluoromethyl group. | Evaluate the effect of a strong electron-withdrawing group at C4 on metabolic stability and receptor interactions. | Drug metabolism studies, medicinal chemistry. |

Advanced Analytical Characterization of 2 Isobutyl 4 Methylthiazole

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for isolating and identifying 2-Isobutyl-4-methylthiazole, particularly from complex matrices such as food and fragrance samples. Both gas and liquid chromatography serve distinct, vital roles in its analysis.

Gas Chromatography (GC) Coupled with Diverse Detection Systems

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound. escholarship.orgscielo.br Its high resolution and sensitivity make it ideal for this purpose. When coupled with various detectors, GC provides comprehensive qualitative and quantitative data.

A primary application is Gas Chromatography-Mass Spectrometry (GC-MS), which combines the separation power of GC with the identification capabilities of MS. escholarship.org This hyphenated technique is adept at handling small molecular metabolites. escholarship.org For enhanced sensory analysis, Gas Chromatography-Olfactometry (GC-O) is employed. nih.govnih.gov In GC-O, the column effluent is split, with one portion directed to a standard detector (like MS or a Flame Ionization Detector) and the other to a heated sniffing port where a trained analyst can detect and describe odor-active compounds as they elute. nih.gov This allows for the direct correlation of a specific chromatographic peak with its characteristic aroma. Methodologies such as Aroma Extract Dilution Analysis (AEDA) can be used within GC-O to quantify the odor potency of individual compounds. nih.govresearchgate.net

Below is a table of typical parameters for the GC analysis of thiazoles and related volatile compounds.

| Parameter | Value |

| GC System | Agilent 8890 GC or similar |

| Column | DB-5 type (e.g., DB-5Q), 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (Constant Flow) |

| Oven Temperature Program | Initial 45°C for 2 min, ramp at 12°C/min to 325°C, hold for 11 min |

This interactive table is based on typical methodologies for volatile compound analysis. lcms.cz

Liquid Chromatography (LC) Applications for Thiazole (B1198619) Analysis

While GC is common for volatile thiazoles, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, especially for less volatile derivatives or when derivatization for GC is not desirable. This compound can be effectively analyzed using reverse-phase (RP) HPLC. sielc.com This method allows for separation based on the compound's hydrophobicity.

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution. sielc.comd-nb.info For detection, a UV detector is often suitable, as the thiazole ring exhibits UV absorbance. d-nb.info For greater sensitivity and specificity, the HPLC system can be coupled with a mass spectrometer (LC-MS). In such cases, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used in the mobile phase to ensure compatibility with the MS interface. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) in Ultra-High-Performance Liquid Chromatography (UPLC) systems can significantly reduce analysis time while improving resolution. sielc.com

The following table summarizes typical conditions for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | Newcrom R1 or other reverse-phase C18 column |

| Mobile Phase | Acetonitrile (MeCN) and Water |

| Additive | Phosphoric acid (for UV detection) or Formic acid (for MS detection) |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Scalable for preparative separation and suitable for pharmacokinetics |

This interactive table is based on established methods for analyzing this compound via LC. sielc.com

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopy provides indispensable information about the molecular structure, conformation, and electronic properties of this compound.

Mass Spectrometry (MS) Applications, Including High-Resolution Techniques

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. In GC-MS applications, Electron Ionization (EI) is the most common ionization technique. The resulting mass spectrum displays a molecular ion peak (M+) corresponding to the compound's molecular weight (155.26 g/mol ) and a series of fragment ions that form a characteristic pattern. uni.luchemimpex.com The fragmentation of the related 2-isobutylthiazole (B93282) shows key ions at m/z 99, 58, 43, and 126, which can be used to infer the fragmentation of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. rsc.org This capability significantly increases the confidence of compound identification, especially in complex samples where isobaric interferences may be present. lcms.cz Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific precursor ion and fragmenting it to produce a secondary mass spectrum, a technique useful for quantification in challenging matrices. researchgate.net

| Ion Type | Predicted m/z | Possible Identity |

| Molecular Ion | 155 | [C₈H₁₃NS]⁺ |

| Fragment Ion | 112 | Loss of isobutylene (B52900) (C₄H₈) from a rearranged ion |

| Fragment Ion | 98 | Loss of isobutyl radical (C₄H₉) |

| Fragment Ion | 57 | Isobutyl cation [C₄H₉]⁺ |

| Fragment Ion | 41 | Allyl cation fragment from isobutyl group |

This interactive table presents predicted mass-to-charge ratios for this compound based on common fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing a detailed map of the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are used to confirm the structure of this compound. chemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. This would include a singlet for the lone proton on the thiazole ring (H-5), a singlet for the methyl group attached to the ring (C4-CH₃), and a set of signals for the isobutyl group: a doublet for the two terminal methyl groups, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) (CH₂) group adjacent to the thiazole ring.

The ¹³C NMR spectrum provides information on the carbon skeleton, with separate signals anticipated for the two carbons of the C=N-C=C system in the thiazole ring, the carbon of the methyl group, and the three distinct carbons of the isobutyl substituent.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.7-6.9 | Singlet | Thiazole ring C5-H |

| ¹H | ~2.8-3.0 | Doublet | -CH₂- (isobutyl) |

| ¹H | ~2.3-2.5 | Singlet | Thiazole ring C4-CH₃ |

| ¹H | ~2.0-2.2 | Multiplet | -CH- (isobutyl) |

| ¹H | ~0.9-1.1 | Doublet | -CH(CH₃)₂ (isobutyl) |

| ¹³C | ~165-170 | - | Thiazole ring C2 |

| ¹³C | ~150-155 | - | Thiazole ring C4 |

| ¹³C | ~110-115 | - | Thiazole ring C5 |

| ¹³C | ~40-45 | - | -CH₂- (isobutyl) |

| ¹³C | ~28-32 | - | -CH- (isobutyl) |

| ¹³C | ~21-24 | - | -CH(CH₃)₂ (isobutyl) |

| ¹³C | ~15-18 | - | Thiazole ring C4-CH₃ |

This interactive table shows predicted NMR chemical shifts for this compound based on its structure and data from similar compounds. chemicalbook.comnih.gov

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide further structural confirmation and information on the electronic nature of this compound.

Infrared (IR) spectroscopy measures the vibrations of bonds within the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the alkyl groups (stretching and bending vibrations), as well as bands specific to the thiazole ring, such as C=N, C=C, and C-S stretching vibrations. mdpi.comnih.gov Analysis of these frequencies helps to confirm the presence of the heterocyclic ring and the attached functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The thiazole ring contains π electrons and non-bonding electrons on the nitrogen and sulfur atoms, which can be excited by UV radiation. This results in characteristic absorption bands, typically in the 200-400 nm range, corresponding to π→π* and n→π* electronic transitions. scielo.org.za The position and intensity of these bands are characteristic of the thiazole chromophore.

| Spectroscopy | Expected Wavenumber/Wavelength | Corresponding Feature |

| IR | 2850-3000 cm⁻¹ | C-H stretching (isobutyl and methyl groups) |

| IR | 1500-1600 cm⁻¹ | C=N stretching (thiazole ring) |

| IR | 1350-1470 cm⁻¹ | C-H bending (isobutyl and methyl groups) |

| IR | 600-700 cm⁻¹ | C-S stretching (thiazole ring) |

| UV-Vis | ~230-270 nm | π→π* and n→π* transitions of the thiazole ring |

This interactive table summarizes the expected spectroscopic features for this compound.

Advanced Sample Preparation and Extraction Methodologies for Trace Analysis

The accurate trace analysis of this compound in food is critically dependent on the efficiency of the sample preparation and extraction methodology. The goal is to isolate and concentrate the analyte from the complex food matrix while minimizing interferences. Headspace solid-phase microextraction (HS-SPME) is a widely adopted technique for the analysis of volatile and semi-volatile organic compounds in food due to its solvent-free nature, simplicity, and high sensitivity. mdpi.comnih.gov The selection of the SPME fiber coating, extraction time, and temperature are critical parameters that must be optimized to achieve maximum extraction efficiency for this compound.

A study on the volatile compounds in tomatoes using HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) identified 55 volatile organic compounds (VOCs), highlighting the complexity of food matrices. mdpi.com For the analysis of tomato volatiles, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber was utilized with an incubation time of 45 minutes at 50°C. mdpi.com While this study did not specifically report on this compound, the methodology is indicative of the approach required for its analysis in a similar matrix.

The optimization of HS-SPME conditions is crucial for achieving high sensitivity. Key parameters that are typically optimized include:

SPME Fiber Coating: The choice of fiber coating is based on the polarity and volatility of the target analyte. For a compound like this compound, a fiber with a mixed-phase coating, such as DVB/CAR/PDMS, is often effective as it can trap a wide range of volatile compounds.

Extraction Temperature: Higher temperatures can increase the volatility of the analyte, leading to higher concentrations in the headspace and improved extraction efficiency. However, excessive temperatures can also lead to the degradation of the analyte or the food matrix, producing interfering compounds.

Extraction Time: The extraction time needs to be sufficient to allow for the equilibration of the analyte between the sample matrix, the headspace, and the SPME fiber.

Salt Addition: The addition of salt to the sample can increase the ionic strength of the aqueous phase, which can "salt out" the volatile compounds, increasing their concentration in the headspace and enhancing extraction efficiency. mdpi.com

Table 1: Exemplar HS-SPME-GC-MS Parameters for Volatile Compound Analysis in Food Matrices

| Parameter | Condition for Tomato Volatiles mdpi.com | Condition for Cherry Tomato VOCs nih.gov |

|---|---|---|

| Sample Preparation | 1 g homogenized fresh tomato, 0.3 g NaCl, 5 mL H₂O | Not specified |

| SPME Fiber | DVB/CAR/PDMS | DVB/CAR/PDMS |

| Incubation Time | 45 min | Not specified |

| Incubation Temperature | 50 °C | Not specified |

| Extraction Time | Not specified | Not specified |

| Desorption Time | 6 min | Not specified |

| Desorption Temperature | 250 °C | Not specified |

| GC Column | TG-5MS (30 m × 0.25 mm × 0.25 μm) | DB-5MS (30 m × 0.25 mm × 0.25 μm) |

| Oven Program | 40°C (3 min), ramp to 150°C at 4°C/min, ramp to 250°C at 10°C/min, hold 5 min | 40°C (3 min), ramp to 150°C at 4°C/min, ramp to 250°C at 10°C/min, hold 5 min |

| MS Detector | Full scan mode (m/z 35-450) | Full scan mode (m/z 35-450) |

Another powerful technique for the quantitative analysis of trace compounds is Stable Isotope Dilution Analysis (SIDA). SIDA involves the addition of a known amount of an isotopically labeled version of the target analyte to the sample prior to extraction and analysis. This internal standard behaves identically to the native analyte during sample preparation and analysis, thus compensating for any losses or matrix effects. The concentration of the native analyte is then determined by measuring the ratio of the native to the labeled compound, typically by GC-MS. While specific applications of SIDA for this compound are not widely reported, it is the gold standard for the accurate quantification of many volatile flavor compounds. The analysis of sulfur-containing compounds, a class to which thiazoles belong, often presents analytical challenges that can be overcome with the precision of SIDA. nih.gov

Review of Analytical Methodologies for Volatile Nitrogen Heterocycles in Food

Volatile nitrogen heterocycles, including thiazoles, pyrazines, and pyridines, are a diverse group of compounds that contribute significantly to the flavor of a wide variety of foods, particularly those that have undergone thermal processing such as cooked meat and roasted coffee. nih.govresearchgate.net The analysis of these compounds is often challenging due to their low concentrations and the complexity of the food matrices in which they are found.

Gas chromatography (GC) coupled with a mass spectrometer (MS) is the most common technique for the analysis of volatile nitrogen heterocycles. mdpi.comnih.gov The high separation efficiency of GC combined with the sensitive and selective detection provided by MS allows for the identification and quantification of a large number of these compounds in a single analysis. For enhanced selectivity, a nitrogen-phosphorus detector (NPD) can be used, which is highly sensitive to nitrogen-containing compounds.

Gas chromatography-olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. nih.govnih.gov In GC-O, the effluent from the GC column is split between a conventional detector (such as an MS or FID) and a sniffing port, where a trained sensory panelist can detect and describe the odor of the eluting compounds. This technique is invaluable for determining which of the many volatile compounds present in a food are actually contributing to its characteristic aroma. A review of aroma compounds in cooked meat identified 332 odorants, with nitrogen-containing heterocyclic compounds being a significant group. nih.gov

The choice of extraction method is critical for the successful analysis of volatile nitrogen heterocycles. In addition to HS-SPME, other commonly used techniques include:

Simultaneous Distillation-Extraction (SDE): This technique is effective for extracting a wide range of volatile and semi-volatile compounds. However, it can sometimes lead to the formation of artifacts due to the heating step. nih.gov

Solvent-Assisted Flavor Evaporation (SAFE): SAFE is a gentle distillation technique that operates under high vacuum and at low temperatures, which minimizes the formation of artifacts and is particularly suitable for the analysis of thermally labile compounds. mdpi.com

Liquid-Liquid Extraction (LLE): This is a traditional method that can be effective but is often more labor-intensive and uses larger volumes of organic solvents compared to modern techniques like SPME.

Table 2: Comparison of Extraction Techniques for Volatile Nitrogen Heterocycles

| Technique | Advantages | Disadvantages |

|---|---|---|

| HS-SPME | Solvent-free, simple, sensitive, easily automated | Can be affected by matrix effects, fiber lifetime can be limited |

| SDE | Effective for a broad range of volatiles | Potential for artifact formation due to heat |

| SAFE | Gentle, minimizes artifact formation | Requires specialized equipment |

| LLE | Well-established, can handle larger sample volumes | Labor-intensive, requires large volumes of solvents |

In the analysis of roasted coffee, a significant source of volatile nitrogen heterocycles, various analytical methods have been employed. researchgate.netjapsonline.com Studies have shown that the roasting conditions have a profound impact on the profile of these compounds. sandiego.edunih.gov Analytical methods for coffee often involve extraction followed by GC-MS analysis to identify and quantify the numerous thiazoles and other heterocyclic compounds that contribute to its complex aroma.

Biological Activities and Pharmacological Potential of 2 Isobutyl 4 Methylthiazole and Its Derivatives

Antimicrobial Efficacy Investigations

Thiazole (B1198619) derivatives are recognized for their wide-ranging antimicrobial effects, tackling the challenge of growing antimicrobial resistance. jchemrev.com The unique amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may enhance their ability to penetrate bacterial cell membranes, contributing to their inhibitory actions against both Gram-positive and Gram-negative bacteria. mdpi.com

The antibacterial potential of the thiazole scaffold has been demonstrated through various studies on its derivatives. Although specific data on 2-isobutyl-4-methylthiazole is limited, the broader class of 2,4-disubstituted thiazoles has shown promise. For instance, certain 2,4-disubstituted thiazole derivatives have been identified as potential antimicrobial agents against Gram-positive bacterial strains, with some compounds showing effectiveness against S. aureus. fabad.org.tr

In other studies, newly synthesized 4-methylthiazole (B1212942) derivatives have exhibited modest to good antibacterial activity. bohrium.com For example, a series of 2,4-disubstituted thiazole derivatives demonstrated notable activity against various bacterial strains, including S. aureus, E. coli, and B. subtilis. jchemrev.com The introduction of different substituents to the thiazole core has been shown to yield encouraging results against tested bacterial strains. mdpi.com Specifically, trichlorophenyl thiazole molecules have demonstrated significant inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. mdpi.com

Table 1: Examples of Antibacterial Activity in Thiazole Derivatives

| Compound Class | Test Organism(s) | Activity/Observation |

|---|---|---|

| 2,4-disubstituted thiazoles | S. aureus | Promising antimicrobial agents. fabad.org.tr |

| 4-methylthiazole derivatives | Various bacteria | Modest to good antibacterial activity. bohrium.com |

| Trichlorophenyl thiazoles | B. subtilis, E. coli, S. epidermidis, S. aureus, P. fluorescens | Significant inhibitory impact. mdpi.com |

| Thiazole-based Schiff bases | E. coli, S. aureus | Favorable activities compared to amoxicillin. jchemrev.com |

The antifungal properties of thiazole derivatives have also been a subject of significant investigation. jchemrev.com Some thiazole derivatives have demonstrated antifungal activity comparable to established drugs like ketoconazole (B1673606) and fluconazole (B54011) against various Candida strains. jchemrev.com For instance, certain 2,4-disubstituted thiazole derivatives have shown potential as antifungal agents. mdpi.com

Research on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, a class of thiazole derivatives, has revealed their fungicidal effects against several agricultural fungi. mdpi.com Specifically, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone exhibited notable fungicidal properties. mdpi.com Another study on thiazole benzoate (B1203000) derivatives found that certain compounds displayed good inhibitory activities against Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn

Table 2: Examples of Antifungal Activity in Thiazole Derivatives

| Compound Class | Test Organism(s) | Activity/Observation |

|---|---|---|

| Thiazole derivatives | Candida strains | Activity comparable to ketoconazole and fluconazole. jchemrev.com |

| 2,4-disubstituted thiazoles | U. P. striiformis, T. tritici | Strong antifungal activity. mdpi.com |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Agricultural fungi | Exhibited fungicidal effects. mdpi.com |

| Thiazole benzoate derivatives | Botrytis cinerea, Sclerotinia sclerotiorum | Good inhibitory activities. sioc-journal.cn |

The mechanisms underlying the antimicrobial activity of thiazole derivatives are multifaceted. One proposed mechanism for antibacterial action is the inhibition of essential bacterial enzymes. For some thiazole derivatives, docking studies have suggested that the inhibition of the E. coli MurB enzyme could be a putative mechanism for their antibacterial effects. nih.gov Other research has pointed towards the inhibition of FtsZ polymerization in bacterial cells, which disrupts the formation of the Z-ring, a crucial step in bacterial cell division. rsc.org This can lead to alterations in bacterial cell morphology, causing an elongated shape. rsc.org

For antifungal activity, a likely mechanism of action for certain thiazole derivatives is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for fungal cell membrane synthesis. nih.govfarmaciajournal.com Damage to the cell membrane has been observed in fungi treated with active thiazole derivatives. sioc-journal.cn

Antioxidant Properties and Reactive Oxygen Species Scavenging Capabilities

While specific studies on the antioxidant properties of this compound are not widely available, the broader class of thiazole derivatives has been investigated for such potential. ontosight.ai The synthesis of thiazole derivatives has been an area of interest due to their diverse biological activities, which include antioxidant capabilities. nih.gov

Antineoplastic and Anticancer Research

The thiazole moiety is a key structural component in several anticancer drugs, highlighting its importance in the development of new antineoplastic agents. jchemrev.comfabad.org.tr Thiazole derivatives have been explored for their potential in cancer treatment, with research focusing on their ability to inhibit tumor growth and induce cancer cell death. ontosight.ai

While direct studies on the cytotoxicity of this compound are limited, research on related thiazole derivatives has shown promising results. For instance, some novel 2-amino-4-methylthiazole-5-carboxylate derivatives have been evaluated for their anticancer activity. ijper.org In one study, a series of 4-hydroxy-thiazolidine-2-thione derivatives were synthesized and screened as potent activators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in cancer metabolism. researchgate.net Several of these compounds exhibited significant antiproliferative activities against human cancer cell lines at nanomolar concentrations. researchgate.net Specifically, one compound was identified as a potent antitumor agent, showing excellent anti-proliferative effects against various cancer cell lines including H1299, HCT116, Hela, and PC3, with less cytotoxicity observed in non-tumor cell lines. researchgate.net

Identification of Molecular Targets and Signaling Pathways in Cancer Cells

Thiazole derivatives are recognized for their potential in cancer therapy, with several compounds already approved for clinical use. researchgate.net The anticancer activity of these compounds is often attributed to their ability to interact with specific molecular targets and modulate signaling pathways crucial for tumor growth and survival.

Research has shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives have demonstrated efficacy against lung (A549), colorectal (Caco-2), breast (MCF-7), and cervical (HeLa) cancer cells. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

One of the key molecular targets for some thiazole-based anticancer agents is the Akt signaling pathway. nih.gov Akt, a serine/threonine kinase, is a central node in a pathway that regulates cell survival, proliferation, and metabolism. Inhibition of the Akt pathway can lead to decreased cancer cell viability. nih.gov For example, the compound 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole has shown selective inhibitory effects on A549 lung adenocarcinoma and C6 rat glioma cells, with its activity linked to the significant inhibition of the Akt enzyme. nih.gov

Molecular docking studies have been employed to predict the binding interactions between thiazole derivatives and their protein targets. These computational models help in understanding how these compounds fit into the active sites of enzymes like Akt, providing a basis for their inhibitory action. nih.gov

Furthermore, some thiazole derivatives are being investigated for their ability to inhibit protein kinases, which are critical for various signaling pathways that are often dysregulated in cancer. researchgate.net The inhibition of these kinases can disrupt tumor progression. researchgate.netresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

Thiazole derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties. researchgate.netfabad.org.trmdpi.com Some of these compounds are believed to exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. nih.gov

The immunomodulatory effects of certain thiazole-containing compounds are also of significant interest. For example, Dasatinib, a thiazole derivative, is known to have immunomodulatory properties and is used in the management of chronic myeloid leukemia. mdpi.com Some heterocyclic compounds containing the thiazole ring are being explored as modulators of the PD-1/PD-L1 protein/protein interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade the immune system. google.com By blocking this interaction, these compounds can potentially enhance the body's anti-tumor immune response. google.com

Additionally, specific imidazole (B134444) derivatives with structural similarities to thiazoles, such as 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl) imidazole (THI), have been shown to cause a reversible sequestration of lymphocytes in non-lymphoid tissues like the liver, lungs, and kidneys. nih.gov This indicates a potent immunomodulatory activity by altering the trafficking of immune cells. nih.gov

Antidiabetic Potential and Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase)

Derivatives of this compound have emerged as promising candidates for the management of type 2 diabetes mellitus through the inhibition of key digestive enzymes, α-amylase and α-glucosidase. researchgate.netresearchgate.net These enzymes are responsible for the breakdown of carbohydrates into glucose, and their inhibition can help in controlling post-meal blood sugar levels. researchgate.net

A series of C5‐arylated‐2‐isobutylthiazole derivatives were synthesized and evaluated for their in vitro antidiabetic potential. researchgate.net Many of these compounds exhibited good to moderate inhibitory activity against both α-amylase and α-glucosidase. researchgate.net Notably, several of these derivatives showed better α-glucosidase inhibitory potential than the standard drug, acarbose. researchgate.net

The inhibitory activity of these thiazole derivatives is supported by molecular docking studies, which have shown favorable binding interactions within the active sites of α-amylase and α-glucosidase. researchgate.net Furthermore, some thiazole-sulfonamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes management. nih.gov

The following table summarizes the inhibitory activities of some this compound derivatives against α-amylase and α-glucosidase.

| Compound Derivative | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| Acarbose (Standard) | - | 16.59 ± 0.135 |

| Various this compound Derivatives | 12.00 ± 0.289 to 76.15 ± 0.477 | 7.17 ± 0.201 to 74.08 ± 0.244 |

Investigation of Other Biological Activities

Thiazole derivatives have been identified as a promising class of compounds in the search for new antimalarial agents. fabad.org.trmdpi.com Research has shown that certain thiazole-containing compounds exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com

Specifically, cyclopropyl (B3062369) carboxamide analogs, which share structural similarities with some thiazole derivatives, have been investigated for their antimalarial properties. nih.gov These compounds are believed to target the cytochrome b (cyt b) protein in the mitochondrial electron transport chain of the parasite, a mechanism similar to the action of the antimalarial drug atovaquone. nih.gov Structure-activity relationship studies have indicated that modifications to the thiazole ring and its substituents can significantly influence the antimalarial potency. nih.gov For instance, the presence of hydrophobic aliphatic groups at certain positions can enhance activity. nih.gov

The thiazole scaffold is a key feature in a variety of compounds exhibiting anticonvulsant activity. fabad.org.trmdpi.com Researchers have synthesized and evaluated numerous thiazole derivatives for their potential to protect against seizures in experimental models. mdpi.com

Structure-activity relationship studies have revealed that specific structural modifications can enhance the anticonvulsant effects of these compounds. For example, the introduction of a 1,2,4-triazole (B32235) ring has been shown to result in higher anticonvulsant properties. mdpi.com Additionally, the nature and position of substituents on the phenyl ring attached to the thiazole moiety play a crucial role in determining the anticonvulsant activity. mdpi.com

Thiazole and its related heterocyclic structures, such as thiadiazoles, have been investigated for their potential as antihypertensive agents. fabad.org.trmdpi.com Certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and screened for their ability to lower blood pressure. nih.gov

Preliminary studies suggest that the hypotensive effect of these compounds is due to a direct relaxant effect on vascular smooth muscle. nih.gov The position of substituents on the aryl ring has been found to be a critical determinant of their antihypertensive activity, with 2-substituted phenyl rings generally showing higher potency. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The therapeutic potential of the this compound scaffold has been significantly explored through extensive structure-activity relationship (SAR) studies. These investigations systematically modify the core structure to understand how different chemical substitutions influence biological activity. The primary focus of these studies has been on the substitution at various positions of the thiazole ring to enhance potency against different biological targets.

Key insights from SAR studies reveal that the introduction of different functional groups at the C5 position of the 2-isobutylthiazole (B93282) ring dramatically influences its inhibitory potential against various enzymes. For instance, the arylation at the C5 position has been a successful strategy in developing potent inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. researchgate.net

Furthermore, modifications at the 2- and 4-positions of the thiazole ring have been shown to be crucial for antibacterial and anticancer activities. nih.gov The presence of a nonpolar, hydrophobic moiety at position 2 of the thiazole is often beneficial for antibacterial activity. nih.gov For anticancer applications, the nature of the substituent on the thiazole ring can dictate the mechanism of action, with some derivatives inducing apoptosis in cancer cells by targeting specific molecular pathways.

SAR in Enzyme Inhibition

A series of C5-arylated-2-isobutylthiazole derivatives have been synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase. The results highlight the importance of the nature and position of substituents on the aryl ring for biological activity. researchgate.net

Generally, compounds with electron-donating or electron-withdrawing groups on the aryl ring at the C5 position exhibited varied inhibitory potential. For α-glucosidase, several derivatives showed superior inhibitory activity compared to the standard drug acarbose. In the case of α-amylase, the inhibitory activity was generally moderate to good. researchgate.net

The protein kinase inhibition potential of these derivatives was also investigated, revealing that specific substitutions led to significant activity, suggesting their potential as anticancer agents. researchgate.net

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of C5-Arylated-2-isobutylthiazole Derivatives researchgate.net

Table 2: Protein Kinase Inhibitory Activity of C5-Arylated-2-isobutylthiazole Derivatives researchgate.net

SAR in Anticancer Activity

The anticancer potential of thiazole derivatives has been another significant area of SAR studies. For instance, new bis-thiazole derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. nih.gov One of the most promising compounds identified was 3,3'-dimethoxy-N(4),N(4)'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine, which showed notable inhibitory effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines. nih.gov This compound's activity highlights the importance of the biphenyl-bis-thiazole scaffold and the bromo-substitution on the phenyl ring for potent anticancer effects. nih.gov

Table 3: Anticancer Activity of a Bis-thiazole Derivative nih.gov

Mechanistic Investigations of 2 Isobutyl 4 Methylthiazole in Flavor and Aroma Science

Olfactory Perception, Sensory Evaluation, and Threshold Research

2-Isobutyl-4-methylthiazole is a heterocyclic compound containing a thiazole (B1198619) ring substituted with an isobutyl group at the 2-position and a methyl group at the 4-position. ontosight.ai Its chemical structure contributes to its distinctive sensory properties, making it a significant component in the flavor and fragrance industry. ontosight.aichemimpex.com The olfactory perception of this compound is primarily characterized by green, tomato-like notes, often described as reminiscent of tomato leaves and stems. perfumerflavorist.com It also possesses savory, nutty, and earthy undertones. chemimpex.comsigmaaldrich.com

Sensory evaluation studies highlight its role in providing a rich, savory note to a variety of food products. chemimpex.comchemimpex.com Its unique aroma profile enhances the sensory experience for consumers. chemimpex.comchemimpex.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, and its use as a flavoring agent is recognized. nih.gov

The following table summarizes the organoleptic properties of this compound and a closely related compound, providing insight into its sensory perception.

| Compound Name | Odor Profile | Taste Profile |

| This compound | Green, tomato-like, savory, nutty, earthy. chemimpex.comperfumerflavorist.comsigmaaldrich.com | Not specified. |

| 2-Isopropyl-4-methylthiazole (B103707) | Green, herbaceous, vegetable, earthy, nutty, fruity, tropical. sigmaaldrich.comchemicalbook.comperfumerflavorist.com | Alliaceous, earthy, sulfury, coffee, with a tropical fruity nuance at 2 ppm. chemicalbook.comperfumerflavorist.com |

Role in Food and Beverage Flavor Profiles

This compound and its structural analogs are key contributors to the savory, cooked, and roasted notes in a wide array of food products. chemimpex.comchemimpex.com Thiazoles, in general, are known for their nutty, meaty, and roasted flavor characteristics, which are formed during thermal processing. adv-bio.com This makes them valuable in creating and enhancing the flavor of items like snacks, sauces, and seasonings. chemimpex.comchemimpex.com

The presence of this compound imparts a desirable savory character, which is particularly useful in processed meats, soups, and seasoning blends to evoke a roasted or grilled flavor. chemicalbull.com The related compound, 2-ethyl-4-methylthiazole, is specifically noted for its roasted, nutty, and meaty aroma, and is naturally found in cooked meat and other roasted food products. chemicalbull.com Similarly, 2-isobutylthiazole (B93282) has been identified as a flavor component in roast beef. nih.gov The formation of these compounds during cooking processes like roasting and frying is crucial for the development of the final flavor profile of many savory dishes. adv-bio.comnih.gov

The table below illustrates the contribution of this compound and related compounds to savory and roasted notes in various food applications.

| Compound | Associated Savory/Roasted Notes | Food Applications |

| This compound | Savory, roasted | Snacks, sauces, seasonings, processed meats, roast beef. chemimpex.comchemicalbull.comchemimpex.comnih.gov |

| 2-Ethyl-4-methylthiazole | Roasted, nutty, meaty, cocoa | Bread, chocolate, cocoa, coffee, pistachio flavors. chemicalbull.comperfumerflavorist.com |

| 2-Isopropyl-4-methylthiazole | Earthy, sulfury coffee | Found in roasted meats. chemicalbook.comnih.gov |

This compound is a versatile flavor compound that significantly contributes to a wide spectrum of aromas, including fruity, vegetable, nutty, and earthy notes. chemimpex.comperfumerflavorist.comsigmaaldrich.com Its most prominent characteristic is a powerful green, tomato-like aroma, reminiscent of tomato stems and foliage. perfumerflavorist.com This makes it an almost indispensable component in tomato-based flavors. perfumerflavorist.com

Beyond its contribution to vegetable notes, this thiazole derivative also finds application in enhancing fruity profiles. It is used in flavors for blackcurrant, papaya, melon, and raspberry. nih.gov The structurally similar 2-isopropyl-4-methylthiazole is particularly effective in peach and apricot flavors, imparting a "fuzzy" peach skin character. perfumerflavorist.com It is also used in nectarine, durian, mango, and pear flavors. chemicalbook.comnih.gov

The nutty and earthy characteristics of this compound and its analogs are also significant. sigmaaldrich.com For instance, 2-isopropyl-4-methylthiazole is described as having nutty and earthy organoleptic properties. sigmaaldrich.com This nutty character is also a general feature of the thiazole family, making them suitable for applications in products like coffee and cocoa. perfumerflavorist.comadv-bio.com

The table below details the diverse aromatic contributions of this compound and a related compound.

| Compound | Aroma Profile | Specific Food/Flavor Applications |

| This compound | Green, tomato-like, fruity, nutty, earthy. chemimpex.comperfumerflavorist.comsigmaaldrich.comnih.gov | Tomato, blackcurrant, papaya, melon, raspberry. perfumerflavorist.comnih.gov |

| 2-Isopropyl-4-methylthiazole | Green, vegetable, nutty, earthy, fruity, tropical, peach-skin like. perfumerflavorist.comsigmaaldrich.comchemicalbook.comperfumerflavorist.com | Peach, apricot, nectarine, durian, mango, pear, blackcurrant, tea, cocoa, coffee. perfumerflavorist.comchemicalbook.comnih.gov |

The perception of flavor in complex food systems is a result of the intricate interplay between numerous volatile and non-volatile compounds. This compound, with its potent and multifaceted aroma profile, can exhibit both synergistic and antagonistic effects when combined with other flavor molecules. While specific studies detailing the synergistic and antagonistic interactions of this compound are not extensively covered in the provided search results, the behavior of flavor compounds in mixtures allows for general inferences.